molecular formula C10H11ClO3S B1425418 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride CAS No. 1523391-72-1

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride

Cat. No. B1425418
M. Wt: 246.71 g/mol
InChI Key: QSMPCCSLJVXVBY-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of this compound is not well-documented in the literature. However, related compounds have been synthesized through various methods, such as the metal-free cyclization of ortho-hydroxystilbenes2, and the nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, related compounds such as 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide have been studied3.



Chemical Reactions Analysis

There is limited information on the specific chemical reactions involving “2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride”. However, benzofuran derivatives have been involved in various chemical reactions, such as the hydroalkoxylation reaction of ortho-alkynylphenols2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results.


Scientific Research Applications

Dielectric and Thermal Properties

A study by Çelik and Coskun (2018) investigated the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, which was synthesized using a compound related to 1-benzofuran. This research highlights the potential application of such compounds in the field of material science, particularly in the development of materials with specific thermal and dielectric characteristics (Çelik & Coskun, 2018).

Enzyme Inhibition and Antimicrobial Activity

In a study conducted by Abbasi et al. (2016), ethylated sulfonamides incorporating 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. The findings suggest the potential of benzofuran derivatives in the development of enzyme inhibitors and antimicrobial agents (Abbasi et al., 2016).

Synthesis of Sulfonylated Benzofurans

Wang et al. (2019) developed a metal-free method for synthesizing sulfonylated benzofurans. This method, involving oxidative cyclization, represents an efficient approach for producing a variety of sulfonylated benzofurans, potentially useful in various chemical synthesis processes (Wang et al., 2019).

Antimitotic Agents

A study by Umesha et al. (2018) focused on the synthesis of new benzofuran-linked tetralones as potential antimitotic agents. The results indicated that certain compounds, particularly those with electron-donating methoxy groups, exhibited notable antimitotic activity (Umesha et al., 2018).

Enzyme Inhibitory Activities

Research by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. Most compounds showed significant activity against yeast α-glucosidase, highlighting the potential application in medicinal chemistry (Abbasi et al., 2019).

Development of New Compounds

Dobner et al. (2003) isolated new compounds, including a benzofuran derivative, from the roots of Leontopodium alpinum. This research contributes to the discovery of new natural products with potential applications in pharmaceuticals and biochemistry (Dobner et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the literature. However, related compounds such as 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide have safety information available3.


Future Directions

The future directions for the study and application of this compound are not well-documented in the literature. However, the synthesis and study of benzofuran derivatives is an active area of research2.


properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMPCCSLJVXVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride
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2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride
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2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride
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2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride
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2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride
Reactant of Route 6
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride

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